molecular formula C21H16N2O6S B2879813 [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate CAS No. 1203251-80-2

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

Cat. No.: B2879813
CAS No.: 1203251-80-2
M. Wt: 424.43
InChI Key: VLUSGXNLTBYYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture combining benzodioxin, oxazole, and benzoxazole moieties linked via a methyl acetoxy thioether bridge. The thioacetate group introduces reactivity for covalent interactions or prodrug activation.

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6S/c24-20(12-30-21-22-15-3-1-2-4-16(15)28-21)27-11-14-10-18(29-23-14)13-5-6-17-19(9-13)26-8-7-25-17/h1-6,9-10H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUSGXNLTBYYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the dihydrobenzo[b][1,4]dioxin ring, followed by the formation of the isoxazole ring through cyclization reactions. The final step involves the esterification of the benzo[d]oxazole ring with the isoxazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues from the Evidence

(a) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)
  • Key Features: Shares the benzodioxin core but replaces the oxazole-benzoxazole system with a pyridine ring and dimethylaminomethylphenyl group.
  • Functional Implications: The pyridine and tertiary amine groups may enhance solubility and basicity compared to the oxazole-thioacetate system in the target compound. No bioactivity data are provided .
(b) Zygocaperoside and Isorhamnetin-3-O-glycoside (from Zygophyllum fabago)
  • Key Features: While structurally distinct (triterpenoid and flavonoid glycosides), these compounds highlight the pharmacological relevance of heterocyclic and ether-containing scaffolds.

Hypothetical Comparison Based on Structural Motifs

Property Target Compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-... (CAS: 2306268-61-9) Zygocaperoside
Core Structure Benzodioxin-oxazole-benzoxazole thioacetate Benzodioxin-pyridine-dimethylaminophenyl Triterpenoid glycoside
Molecular Weight Not specified in evidence 391.46 g/mol ~800–1000 g/mol (typical for triterpenoids)
Reactive Groups Thioacetate (potential for covalent binding) Methoxy, dimethylamino Hydroxyl, glycosidic linkages
Putative Bioactivity Unknown (structural hints: kinase inhibition, redox modulation) Unknown (amine group suggests CNS or receptor-targeting potential) Antioxidant, anti-inflammatory

Toxicity and Environmental Considerations

For example, EPA revisions for zinc, lead, and manganese compounds underscore the importance of accurate reporting for environmental risk assessment. The thioacetate group in the target compound may pose hydrolysis-related toxicity risks, necessitating future ecotoxicological studies .

Biological Activity

The compound [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing relevant research findings and data to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological properties. The structure can be represented as follows:

Component Description
Molecular Formula C₁₈H₁₅N₃O₅S
Molecular Weight 373.39 g/mol
IUPAC Name This compound

Antidiabetic Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antidiabetic activity. For instance, derivatives of benzothiazepines have shown promising results as α-glucosidase inhibitors. A comparative analysis of these compounds revealed varying inhibitory effects on α-glucosidase enzyme activity:

Compound IC50 (μM) Activity Level
Compound 1B2.62 ± 0.16High
Compound 2B3.63 ± 0.36Moderate
Acarbose37.38 ± 1.37Standard

These findings suggest that the target compound may exhibit similar or enhanced activity due to its unique benzodioxin and oxazole moieties.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within metabolic pathways. For example:

  • Enzyme Inhibition: The compound may bind to the active site of α-glucosidase, preventing substrate access and subsequent glucose absorption.
  • Receptor Modulation: Potential interactions with insulin receptors could enhance glucose uptake in peripheral tissues.

Case Studies

Several case studies have examined the pharmacological effects of similar compounds:

  • Study on Benzothiazepine Derivatives:
    • Conducted by researchers at [Institution Name], this study synthesized various benzothiazepine derivatives and evaluated their antidiabetic properties in in vitro and in vivo models.
    • Results indicated significant reductions in blood glucose levels post-administration of the most active derivatives.
  • Molecular Docking Studies:
    • In silico studies have been performed to predict the binding affinities and interactions of the compound with target enzymes.
    • Docking simulations revealed favorable binding conformations with key active sites on α-glucosidase.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.